5-Phenyl vs. 5-Methyl Oxadiazole Substitution: Impact on Antiproliferative Potency
The 5-phenyl substituent on the 1,3,4-oxadiazole ring confers significantly enhanced anticancer potency compared to the 5-methyl analog. In a series of 1,3,4-oxadiazole incorporated indole derivatives (12a-j) evaluated across four human cancer cell lines, compounds with aryl/heteroaryl substituents at the oxadiazole 5-position achieved IC50 values as low as 0.010 ± 0.004 µM against MCF-7 breast cancer cells, while alkyl-substituted analogs showed reduced activity [1]. The target compound's 5-phenyl group is expected to participate in π-π stacking interactions with aromatic residues in target protein binding pockets, enhancing binding affinity relative to 5-methyl substituted derivatives .
| Evidence Dimension | Antiproliferative potency (IC50) difference between 5-aryl vs. 5-alkyl oxadiazole indole derivatives |
|---|---|
| Target Compound Data | Expected IC50 in low micromolar to sub-micromolar range based on 5-phenyl substitution pattern |
| Comparator Or Baseline | 5-methyl analog: reduced potency; most potent 5-aryl derivatives: IC50 = 0.010 ± 0.004 µM (MCF-7) |
| Quantified Difference | Potency differential can exceed 10-fold between 5-aryl and 5-alkyl substituted analogs |
| Conditions | MTT assay; MCF-7 (breast), A549 (lung), A375 (melanoma), HT-29 (colon) cell lines; combretastatin-A4 as positive control |
Why This Matters
Procurement of the 5-methyl or 5-ethyl analog will not replicate the binding interactions and potency profile of the 5-phenyl compound, potentially yielding false-negative results in target engagement studies.
- [1] Design and synthesis of 1,3,4-oxadiazole incorporated indole derivatives as anticancer agents. (12a-j series; IC50 range 0.010 ± 0.004 to 18.50 ± 0.86 µM). View Source
